

Application Notes and Protocols for 1-(Aminomethyl)cyclopentanol Hydrochloride

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Compound of Interest

Compound Name: 1-(Aminomethyl)cyclopentanol
hydrochloride

Cat. No.: B1288592

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Introduction

1-(Aminomethyl)cyclopentanol hydrochloride is an organic compound featuring a cyclopentane ring substituted with both an aminomethyl and a hydroxyl group.[1][2] Its rigid carbocyclic structure and bifunctional nature make it a valuable building block in medicinal chemistry and pharmaceutical development.[2] Primarily, it serves as a synthetic intermediate in the creation of more complex molecules, particularly those designed to interact with neurological pathways.[3][4] Research indicates its utility as a precursor for compounds with potential neuroprotective effects, stemming from its structural similarity to neurotransmitters which may allow its derivatives to interact with various biological receptors and enzymes.[3][4]

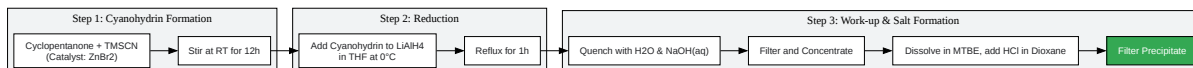
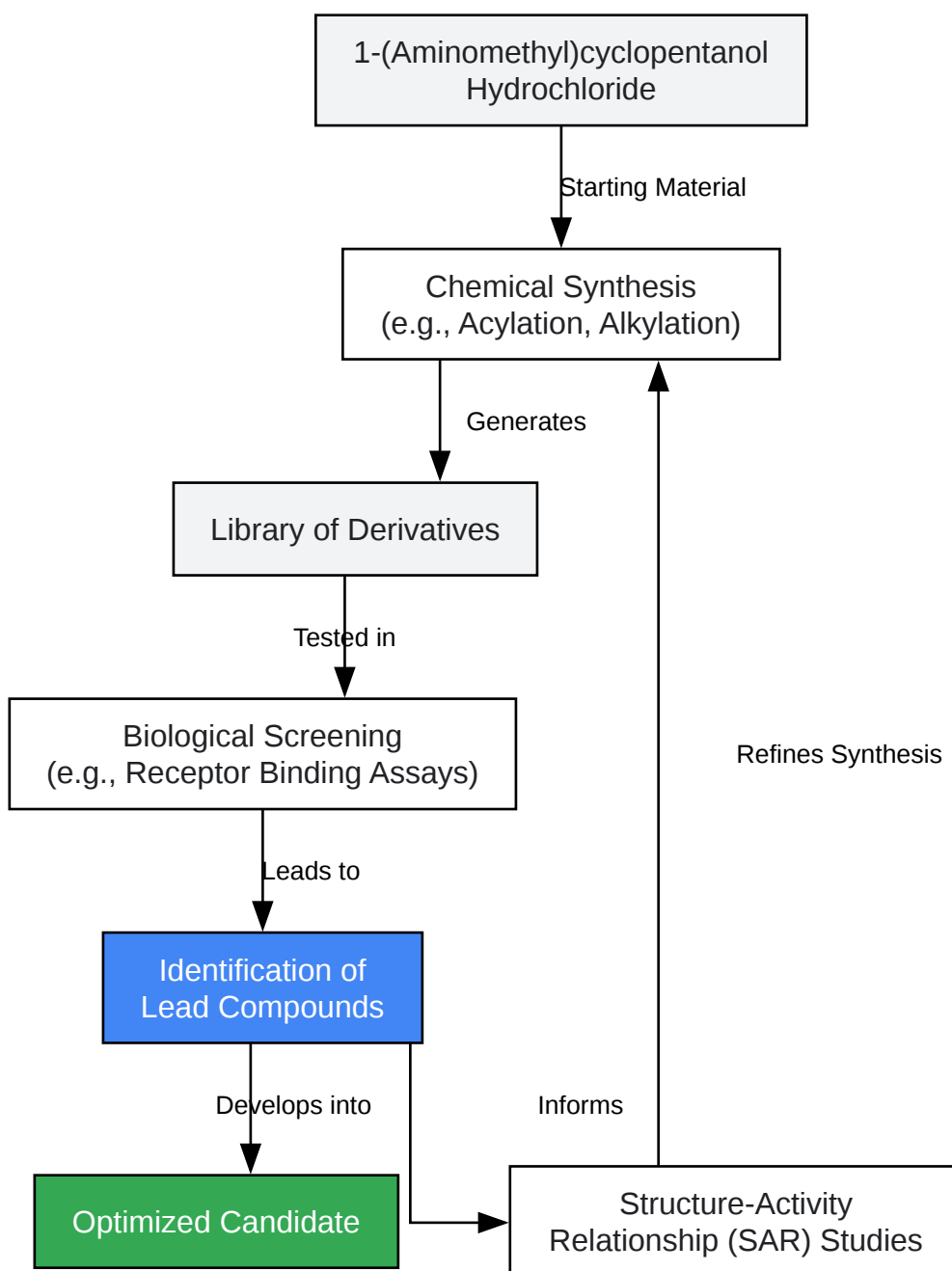
Physicochemical Properties

The properties of 1-(Aminomethyl)cyclopentanol make it suitable for a range of chemical reactions. The amino group provides a site for nucleophilic substitution, while the hydroxyl group can participate in acid-base and condensation reactions.[4] The hydrochloride salt form enhances its solubility in aqueous solutions.[3]

| Property | Value | Reference |
|-------------------|-------------------------------------|-----------|
| Molecular Formula | C ₆ H ₁₄ ClNO | [5] |
| Molecular Weight | 151.63 g/mol | [5] |
| Appearance | Solid | [6] |
| Purity | Typically ≥95% | [6] |
| SMILES | <chem>C1CCC(C1)(CN)O.Cl</chem> | [5] |
| InChI Key | VOANFOSYSMOKJZ-UHFFFAOYSA-N | [5] |

Conceptual Role in Drug Discovery

1-(Aminomethyl)cyclopentanol hydrochloride serves as a scaffold for generating novel chemical entities. Its cyclopentane core provides a conformationally restricted backbone, which can be advantageous in designing ligands with high specificity for biological targets. This is particularly relevant in the synthesis of GABA analogs, where conformational rigidity can influence binding to different receptor subtypes.[7]



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